molecular formula C10H10O5 B1293594 Dimethyl 4-hydroxyisophthalate CAS No. 5985-24-0

Dimethyl 4-hydroxyisophthalate

Cat. No. B1293594
Key on ui cas rn: 5985-24-0
M. Wt: 210.18 g/mol
InChI Key: ALBUJVBOIXVVLS-UHFFFAOYSA-N
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Patent
US08476228B2

Procedure details

The compound was prepared in the manner described by Coutts, Ian G. C.; Edwards, Mark; Richards, David J. Synthesis 1981, 487. 4-Hydroxy isophthalic acid dimethyl ester (5.28 g, 25.1 mmol) was refluxed in pyridine under a flow of N2. The reaction was monitored via TLC (20:10:1, heptane/AcOEt/AcOH) which indicated reaction completion after 8 h. The majority of the pyridine was removed under vacuum, and AcOEt (100 ml) was added. The solution was washed with 0.5 M HCl (3×50 ml). The acidic washes were then extracted with AcOEt (100 ml). The two organic phases were pooled, dried (MgSO4) and concentrated to yield a white solid (4.85 g, 99%). The solid was recrystallized from toluene (200 ml) to yield white crystals (4.6 g, 92%).
Quantity
5.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
heptane AcOEt AcOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:6]([C:7]([O:9]C)=[O:8])[CH:5]=1.N#N.CCCCCCC.CCOC(C)=O.CC(O)=O>N1C=CC=CC=1>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:6]([C:7]([OH:9])=[O:8])[CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.28 g
Type
reactant
Smiles
COC(C1=CC(C(=O)OC)=C(C=C1)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
heptane AcOEt AcOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.CCOC(=O)C.CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared in the manner
CUSTOM
Type
CUSTOM
Details
Synthesis 1981, 487
CUSTOM
Type
CUSTOM
Details
reaction completion after 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The majority of the pyridine was removed under vacuum, and AcOEt (100 ml)
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The solution was washed with 0.5 M HCl (3×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The acidic washes were then extracted with AcOEt (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(C(=O)O)=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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